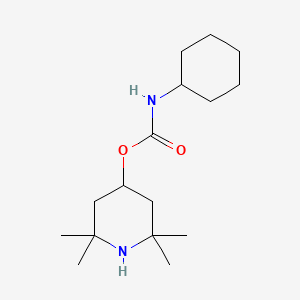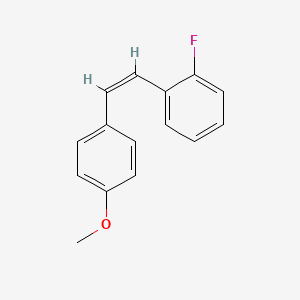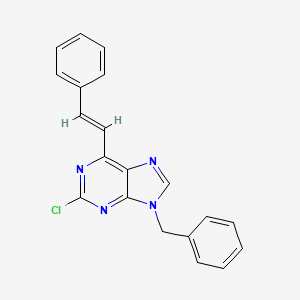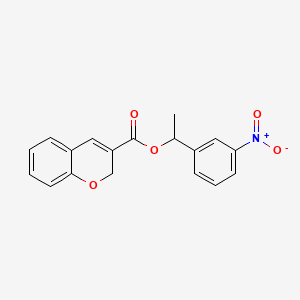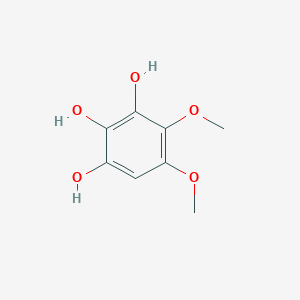
4,5-Dimethoxybenzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxybenzene-1,2,3-triol typically involves the hydroxylation of 4,5-dimethoxybenzene derivatives. One common method is the demethylation of 4,5-dimethoxybenzene-1,2-diol using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors like veratrole (1,2-dimethoxybenzene). The process includes selective hydroxylation and demethylation steps, often optimized for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxybenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to corresponding dihydroxy compounds using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), alkyl halides, under Lewis acid catalysis (AlCl3, FeCl3).
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
Scientific Research Applications
4,5-Dimethoxybenzene-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Dimethoxybenzene-1,2,3-triol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, potentially leading to apoptosis in cancer cells
Comparison with Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks methoxy groups.
Resorcinol (1,3-dihydroxybenzene): Similar structure but hydroxyl groups are in different positions.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but hydroxyl groups are para to each other.
Uniqueness: 4,5-Dimethoxybenzene-1,2,3-triol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields .
Properties
Molecular Formula |
C8H10O5 |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
4,5-dimethoxybenzene-1,2,3-triol |
InChI |
InChI=1S/C8H10O5/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3,9-11H,1-2H3 |
InChI Key |
ZPWGLQLUZCIZLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


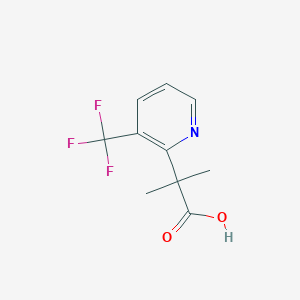
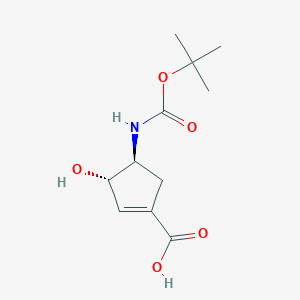

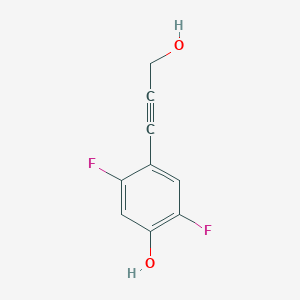
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)

